![molecular formula C10H13N3O B3038639 (5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-methanol CAS No. 879037-99-7](/img/structure/B3038639.png)
(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-methanol
Overview
Description
5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-methanol, also known as 5-aminoimidazole-4-carboxamide ribonucleotide (AICA-Ribonucleotide), is a naturally occurring nucleoside that is found in many organisms, including humans. It is an important intermediate in the synthesis of purines and pyrimidines, which are essential for the production of DNA and RNA. AICA-Ribonucleotide is also involved in the regulation of gene expression, cell growth and differentiation, and energy metabolism. In addition, AICA-Ribonucleotide has been studied for its potential therapeutic applications in the treatment of cancer and other diseases.
Scientific Research Applications
Antimicrobial Activity
A study focused on synthesizing new compounds containing 4-(5-benzoyl-1H-benzoimidazol-2) moiety, which relates closely to (5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-methanol. These compounds exhibited significant effectiveness against various gram-positive and gram-negative bacteria, as well as fungi, highlighting the antimicrobial potential of such compounds (Abd El-Meguid, 2014).
Fluorescence Applications
The synthesis and investigation of tridentate ligands derived from benzimidazole, related to (5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-methanol, were conducted. These ligands were used with rhenium tricarbonyl to develop complexes for fluorescence applications. This demonstrates the potential of these compounds in enhancing fluorescent properties for various applications (Wei et al., 2006).
Synthesis of Phenol Derivatives
A study was conducted on the synthesis of 2-(1H-Benzoimidazol-2-yl)-phenol derivatives, which are structurally related to (5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-methanol. The focus was on using manganese(III) in the synthesis process, and the fluorescent characteristics of these compounds were investigated (Jie, 2005).
Ligand-Induced Diversification in Compounds
Research demonstrated that ligands like (1H-benzimidazol-2-yl)-methanol can lead to diversification from tetranuclear to mononuclear compounds. This study highlights the importance of such compounds in constructing complex molecular structures with potential applications in chemistry and materials science (Yang et al., 2014).
properties
IUPAC Name |
(5-amino-1-ethylbenzimidazol-2-yl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-2-13-9-4-3-7(11)5-8(9)12-10(13)6-14/h3-5,14H,2,6,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKNIORROVYSFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)N)N=C1CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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